molecular formula C8H11BO2S B1429195 5-Methyl-2-(methylthio)phenylboronic acid CAS No. 1259443-48-5

5-Methyl-2-(methylthio)phenylboronic acid

Cat. No.: B1429195
CAS No.: 1259443-48-5
M. Wt: 182.05 g/mol
InChI Key: QNLWXIOFGZGNAJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylthio)phenylboronic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and a methylthio group, as well as a boronic acid functional group

Synthetic Routes and Reaction Conditions:

  • From 2-Methylfuran: One common synthetic route involves the reaction of 2-methylfuran with methylthiochloride (CH3SCl) to introduce the methylthio group.

  • Using Organolithium Compounds: Another method involves the use of organolithium compounds to react with 2-methylfuran, followed by subsequent reactions to introduce the boronic acid group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: The phenyl ring can participate in electrophilic substitution reactions, where the methylthio group can influence the reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Boronic Alcohols: Resulting from the reduction of boronic acids.

  • Substituted Phenyl Derivatives: Various substituted phenyl compounds can be synthesized through electrophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Methyl-2-(methylthio)phenylboronic acid is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: In medicinal chemistry, this compound can be used to develop new therapeutic agents. Its ability to form stable complexes with biological molecules makes it suitable for designing drugs that target specific diseases.

Industry: The compound is also used in the flavor and fragrance industry due to its distinctive odor. It can be employed as a flavoring agent in food products and as an additive in perfumes and other consumer goods.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mechanism of Action

Target of Action

5-Methyl-2-(methylthio)phenylboronic acid is primarily used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in these reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of an organic group from boron to palladium . The reaction is facilitated by the compound’s boronic acid group, which forms a new bond with palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers . The compound’s role in this process makes it a valuable tool in organic synthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which the compound is used are often carried out under mild and functional group tolerant conditions . These factors can all influence the compound’s action and efficacy.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the methylthio group.

  • 2-Methyl-5-(methylthio)furan: Similar structure but without the boronic acid group.

  • Boronic Esters: Related compounds formed through the oxidation of boronic acids.

Uniqueness: 5-Methyl-2-(methylthio)phenylboronic acid is unique due to the combination of the boronic acid group and the methylthio group on the phenyl ring. This combination provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(5-methyl-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2S/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLWXIOFGZGNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The (2-bromo-4-methylphenyl)(methyl)sulfane (700 mg, 3.20 mmol) was dissolved in THF (5.0 mL) and cooled to −78° C. To the cooled solution was added n-butyl lithium (2.2 mL, 3.60 mmol) dropwise. The reaction was stirred for 2 min at −78° C. then the triisopropyl borate (0.82 mL, 3.56 mmol) was added dropwise and the reaction mixture was allowed to warm to 0° C. over a period of approximately 90 min. The reaction was quenched by addition of 1N HCl solution and was stirred for 5 min. The mixture was then extracted with EtOAc (2×50 mL). The combined organic layers were washed with water (1×30 mL), brine (1×30 mL) and dried over magnesium sulfate. The crude product was then triturated with EtOAc and hexanes to give 5-methyl-2-(methylthio)phenylboronic acid. The mother liquor was purified by medium pressure chromatography (silica gel, 0 to 30% EtOAc:hexanes) to give more desired product. Mass Spectrum (ESI) m/e=183.1 (M+1).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.82 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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